molecular formula C17H25N3O4S B4478335 1-[4-(N-ETHYLETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE

1-[4-(N-ETHYLETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4478335
M. Wt: 367.5 g/mol
InChI Key: AEFWONLPJLUXOC-UHFFFAOYSA-N
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Description

1-[4-(N-ETHYLETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a benzoyl group and an ethylethanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(N-ETHYLETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst . The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride . The ethylethanesulfonamido group is usually introduced through a nucleophilic substitution reaction involving ethylethanesulfonyl chloride and an appropriate amine .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and acylation steps, as well as automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(N-ETHYLETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas over a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-[4-(N-ETHYLETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(N-ETHYLETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(N-ETHYLETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[4-[ethyl(ethylsulfonyl)amino]benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-3-20(25(23,24)4-2)15-7-5-14(6-8-15)17(22)19-11-9-13(10-12-19)16(18)21/h5-8,13H,3-4,9-12H2,1-2H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFWONLPJLUXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(N-ETHYLETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE
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1-[4-(N-ETHYLETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE
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1-[4-(N-ETHYLETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE

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